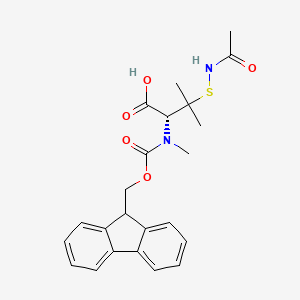
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, an acetamidothio group, and a methylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Formation of the thioamide: The acetamidothio group is introduced through a reaction with an appropriate thioamide reagent.
Coupling reactions: The protected amine is then coupled with the thioamide derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The acetamidothio group can participate in thiol-disulfide exchange reactions, which are crucial in protein folding and stability. The compound’s overall structure allows it to interact with enzymes and receptors, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methylboronic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorenylmethoxycarbonyl and acetamidothio groups allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C23H26N2O5S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-31-23(2,3)20(21(27)28)25(4)22(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13H2,1-4H3,(H,24,26)(H,27,28)/t20-/m1/s1 |
Clave InChI |
JVSWPSPQQHFYKM-HXUWFJFHSA-N |
SMILES isomérico |
CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


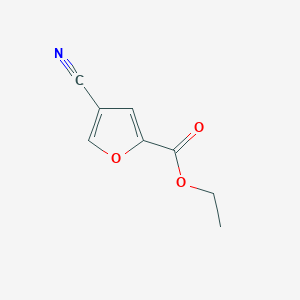
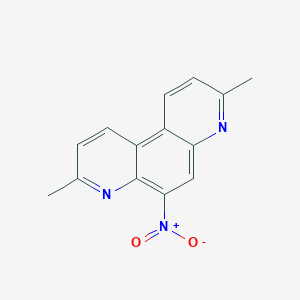
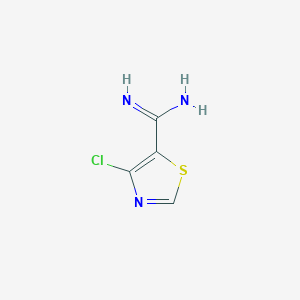

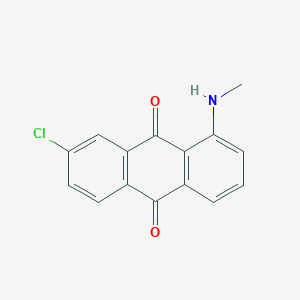
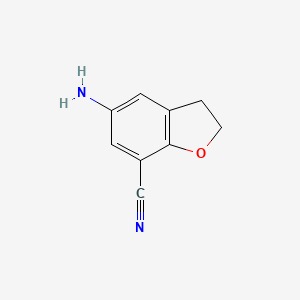
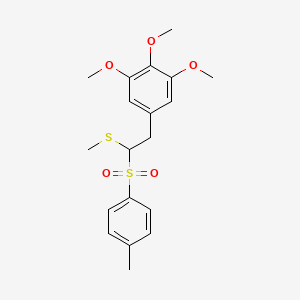
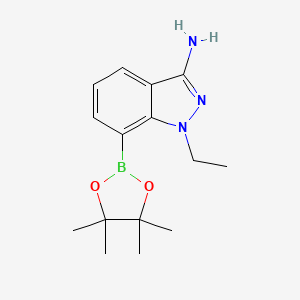
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
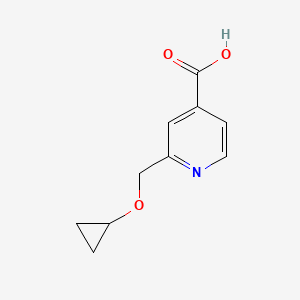
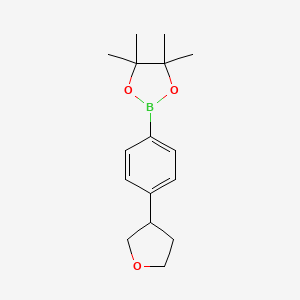

![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

